molecular formula C16H23N5Na2O16P2 B12300956 GDP--D-annose (disodium)

GDP--D-annose (disodium)

Cat. No.: B12300956
M. Wt: 649.3 g/mol
InChI Key: NUDAOFDYOMNLEV-BZONDYFRSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

GDP-alpha-D-mannose disodium is synthesized from guanosine triphosphate (GTP) and mannose-1-phosphate through the action of the enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) . The reaction conditions typically involve the use of a buffer solution at a specific pH to optimize enzyme activity.

Industrial Production Methods

In industrial settings, GDP-alpha-D-mannose disodium is produced using recombinant DNA technology to express the necessary enzymes in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae . The microbial cultures are grown in bioreactors under controlled conditions to maximize yield and purity.

Properties

Molecular Formula

C16H23N5Na2O16P2

Molecular Weight

649.3 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H2,17,20,28);;/q;2*+1/p-2/t4-,5-,6?,7-,8-,9+,10-,11+,14-,15-;;/m1../s1

InChI Key

NUDAOFDYOMNLEV-BZONDYFRSA-L

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Na+].[Na+]

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.